molecular formula C8F16 B1351128 Perfluorooct-1-ene CAS No. 559-14-8

Perfluorooct-1-ene

Cat. No.: B1351128
CAS No.: 559-14-8
M. Wt: 400.06 g/mol
InChI Key: YCBPKOZNGFQMPB-UHFFFAOYSA-N
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Description

This compound is part of the larger family of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence, toxicity, and capability of bioaccumulation . Perfluorooct-1-ene is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial applications.

Safety and Hazards

Perfluorooct-1-ene should be handled with care. Avoid all personal contact, including inhalation. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Perfluorooct-1-ene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form ozonides when reacted with ozone, a process that has been confirmed through 13C NMR spectroscopy and GLC-mass spectrometry . These ozonides can further interact with other biomolecules, potentially affecting their function and stability. The interactions of this compound with enzymes and proteins are primarily non-covalent, involving van der Waals forces and hydrophobic interactions, which can influence the activity and conformation of these biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of ozonides from this compound can lead to oxidative stress within cells, which in turn can activate signaling pathways related to stress response and apoptosis . Additionally, this compound may affect the expression of genes involved in detoxification and metabolic processes, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their function. The formation of ozonides from this compound is a key aspect of its molecular mechanism, as these ozonides can further react with other biomolecules, leading to changes in their structure and function . This process can result in enzyme inhibition or activation, as well as alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products, such as ozonides, can have long-term effects on cellular function. Studies have shown that the formation of ozonides from this compound can lead to sustained oxidative stress and cellular damage over time . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and cellular damage in animal models . These toxic effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. The compound can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels . For instance, the formation of ozonides from this compound can interfere with lipid metabolism, leading to changes in lipid levels and distribution within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its effects . The localization and accumulation of this compound within cells can impact its activity and function, as well as its potential toxicity.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can affect the activity and function of biomolecules. The compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function.

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPKOZNGFQMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204489
Record name Perfluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-14-8
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooct-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorooct-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Perfluorooct-1-ene suitable for creating fuel-cell membranes?

A: this compound is a valuable monomer for developing fuel-cell membranes due to its ability to copolymerize with other fluorinated monomers like vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride. [] This allows for the creation of terpolymers with tailored properties suitable for membrane applications. The resulting materials exhibit desirable characteristics such as:

  • Crosslinkability: The presence of bromine atoms in this compound allows for crosslinking, enhancing the stability and solvent resistance of the resulting membranes. [, ]
  • Tunable Functionality: By adjusting the ratio of this compound to other monomers, researchers can control the concentration of sulfonic acid groups, which directly influences the membrane's ion-exchange capacity and proton conductivity. []

Q2: How does the incorporation of this compound impact the thermal stability of VDF-based polymers?

A: Research indicates that incorporating this compound into VDF-based polymers through copolymerization, followed by crosslinking via the bromine atom, leads to enhanced thermal stability compared to the original, non-crosslinked polymers. [] This improvement in thermal stability is attributed to the formation of a crosslinked network structure, restricting polymer chain movement and enhancing its resistance to thermal degradation.

Q3: Can this compound be used to create graft polymers, and what advantages does this offer?

A: Yes, this compound can be copolymerized with VDF and subsequently utilized to create graft polymers. [, ] The bromine atom within the copolymer acts as an initiation site for Atom Transfer Radical Polymerization (ATRP) of other monomers, such as styrene. This "grafting from" approach allows for the synthesis of poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) graft copolymers. [] These graft copolymers combine the properties of both PVDF and polystyrene, potentially leading to materials with enhanced flexibility, processability, and compatibility with a wider range of applications.

Q4: What analytical techniques are commonly used to characterize polymers containing this compound?

A4: Several analytical techniques are employed to characterize polymers containing this compound, including:

  • NMR Spectroscopy: Both ¹H and ¹⁹F NMR are valuable for determining the copolymer composition, confirming the incorporation of this compound, and analyzing the microstructure of the resulting polymers. [, ]
  • Kinetic Studies: Analyzing polymerization kinetics helps researchers understand the reactivity of this compound and optimize polymerization conditions. []

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